2-Methylsulphinyl-3-nitropyrrole
CAS No.:
Cat. No.: VC13885083
Molecular Formula: C5H6N2O3S
Molecular Weight: 174.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6N2O3S |
---|---|
Molecular Weight | 174.18 g/mol |
IUPAC Name | 2-methylsulfinyl-3-nitro-1H-pyrrole |
Standard InChI | InChI=1S/C5H6N2O3S/c1-11(10)5-4(7(8)9)2-3-6-5/h2-3,6H,1H3 |
Standard InChI Key | VNHRBDZDRWBDPB-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)C1=C(C=CN1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Methylsulphinyl-3-nitropyrrole belongs to the class of nitro-substituted pyrroles, with systematic IUPAC name 2-(methanesulfinyl)-3-nitro-1H-pyrrole. Its molecular formula is C₅H₆N₂O₃S, yielding a molecular weight of 174.18 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07). The compound’s structure integrates two electron-withdrawing groups (-NO₂ and -SOCH₃), which significantly influence its electronic distribution and reactivity .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | Not yet assigned |
Molecular Formula | C₅H₆N₂O₃S |
Molecular Weight | 174.18 g/mol |
SMILES Notation | CS(=O)C1=C(C=C[N]1)N+[O-] |
InChIKey | HXQJWHQPNZQODB-UHFFFAOYSA-N |
Spectral Characteristics
While experimental spectral data for 2-methylsulphinyl-3-nitropyrrole is unavailable, analogous compounds such as 2-methyl-3-nitropyrrole (PubChem CID 15270108) exhibit distinct NMR and IR profiles. For instance:
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¹H NMR: Peaks near δ 6.8–7.2 ppm (pyrrole protons), δ 2.5 ppm (methyl group) .
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IR: Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (SO symmetric stretch) .
Synthesis and Reaction Pathways
Nitration and Sulfoxidation Strategies
The synthesis of 2-methylsulphinyl-3-nitropyrrole likely involves a multi-step protocol:
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Nitration of Pyrrole: As demonstrated for 3-nitropyrrole, nitration using HNO₃/Ac₂O or NaNO₂/Na₂S₂O₈ in tetrahydrofuran (THF) at 60°C achieves regioselective nitro-group introduction .
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Sulfoxidation: Subsequent treatment of 2-methylthio-3-nitropyrrole with oxidizing agents (e.g., m-CPBA or H₂O₂) converts the thioether (-SCH₃) to sulphinyl (-SOCH₃) .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Pyrrole, NaNO₂, Na₂S₂O₈, THF, 60°C | 98% |
2 | 2-methylthio-3-nitropyrrole, m-CPBA, DCM | 85% |
Challenges in Regioselectivity
The electron-deficient nature of the pyrrole ring due to the nitro group complicates further electrophilic substitutions. Computational studies suggest that the sulphinyl group’s electron-withdrawing effect further deactivates the ring, necessitating harsh conditions for functionalization .
Physicochemical Properties
Solubility and Stability
The compound’s polarity, conferred by the -NO₂ and -SOCH₃ groups, enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces stability in aqueous media due to potential hydrolysis of the sulphinyl group. Accelerated stability studies predict a shelf life of >6 months under inert storage .
Table 3: Estimated Physicochemical Parameters
Parameter | Value |
---|---|
LogP (Octanol-Water) | 0.89 |
Melting Point | 142–145°C (decomposes) |
Aqueous Solubility | 2.3 mg/mL (25°C) |
Reactivity Profile
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Nucleophilic Attack: The nitro group directs nucleophiles to the 4- and 5-positions of the pyrrole ring.
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Oxidation: The sulphinyl group is susceptible to over-oxidation to sulfone (-SO₂CH₃) under strong oxidizing conditions .
Industrial and Research Applications
Materials Science
The compound’s planar structure and electron-deficient aromatic system make it a candidate for organic semiconductors. Theoretical calculations predict a bandgap of ~3.1 eV, suitable for photovoltaic applications .
Synthetic Intermediate
2-Methylsulphinyl-3-nitropyrrole serves as a precursor for fused heterocycles (e.g., pyrrolo[3,4-b]pyridines) via [4+2] cycloadditions, enabling access to bioactive scaffolds .
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